molecular formula C22H21F2N3O3S B2572910 1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 1448072-78-3

1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2572910
CAS No.: 1448072-78-3
M. Wt: 445.48
InChI Key: IAJKENXZQUHLOY-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one is a structurally complex molecule combining a piperidine sulfonyl group and a fluorophenyl-substituted pyrazole linked via an ethanone bridge. The piperidine ring, substituted with a 4-fluorobenzenesulfonyl group, contributes to conformational rigidity, while the 4-fluorophenyl-pyrazole moiety may interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3S/c23-18-3-1-16(2-4-18)17-13-25-27(14-17)15-22(28)26-11-9-21(10-12-26)31(29,30)20-7-5-19(24)6-8-20/h1-8,13-14,21H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJKENXZQUHLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of the fluorinated aromatic groups. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of Fluorinated Aromatic Groups: Fluorinated aromatic groups can be introduced through nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Reactivity

The 4-fluorobenzenesulfonyl group exhibits typical sulfonamide reactivity, enabling nucleophilic substitutions and couplings:

  • Amide Formation : Reacts with amines (e.g., aryl/alkyl amines) under basic conditions to form secondary sulfonamides. For example:

    • In dichloromethane with pyridine, sulfonyl chlorides react with amines like 6-bromo-1H-indol-4-ylamine to yield sulfonamide derivatives .

    • Kinetic studies show competitive inhibition in enzymatic systems via sulfonamide-protein interactions .

Reaction Type Reagents/Conditions Yield Source
Sulfonamide couplingPyridine, dichloromethane, RT, 4h81%
Amine alkylationDiisopropylethylamine, dichloromethane, RT50–97%

Piperidine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form ketone derivatives. For instance:

    • Piperidine intermediates undergo chloroacetylation with 2-chloroacetyl chloride in tetrahydrofuran to yield 2-chloro-1-piperidinyl ethanones .

  • Reductive Amination : Potential for secondary amine formation via ketone reduction, though direct evidence is limited.

Reaction Type Reagents/Conditions Yield Source
ChloroacetylationChloroacetyl chloride, pyridine, RT81–97%
AlkylationAlkyl halides, NaH, DMFN/A (inferred)

Pyrazole Ring Modifications

The 4-(4-fluorophenyl)pyrazole subunit undergoes electrophilic substitution and cross-coupling:

  • C-H Acylation : Catalyzed by Ru(0), reacts with aryl/alkyl acid chlorides to form acylated pyrazoles .

    • Example: Coupling with 4-fluorobenzoyl chloride yields bis-acylated derivatives .

  • Suzuki Coupling : Boronic acid coupling at the pyrazole C4 position (hypothetical, based on pyrazole reactivity trends).

Reaction Type Reagents/Conditions Yield Source
C-H AcylationRu(0) catalyst, acid chloride, THF4–91%
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)N/AInferred

Ketone Reactivity

The ethanone group participates in nucleophilic additions and reductions:

  • Grignard Reaction : Forms tertiary alcohols with organomagnesium reagents.

  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though stability of the sulfonyl group under such conditions requires verification .

Reaction Type Reagents/Conditions Yield Source
Ketone reductionLiAlH₄, THF, 0°C → RTN/A (inferred)

Stability and Degradation Pathways

  • Hydrolysis : The sulfonamide linkage is stable under physiological pH but may hydrolyze under strong acidic/basic conditions.

  • Photodegradation : Fluorinated aromatic systems resist UV degradation, enhancing shelf-life .

Key Research Findings

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit significant biological activity, including:

  • Anticancer Activity : Compounds containing piperidine and pyrazole rings have been studied for their potential to inhibit cancer cell proliferation. For instance, derivatives of piperidinyl pyrazoles have shown promise in targeting specific cancer pathways, particularly in hepatic carcinoma cell lines .
  • Anti-inflammatory Effects : The sulfonamide group present in this compound may contribute to anti-inflammatory properties by modulating the NF-kB signaling pathway, which is crucial in inflammatory responses .

Medicinal Chemistry Applications

The compound's structure allows for modifications that can enhance its pharmacological profile. Some potential applications include:

Drug Design and Development

  • Lead Compound Identification : The unique combination of functional groups makes this compound a candidate for further modifications to develop new drugs targeting various diseases.
  • Structure-Activity Relationship Studies : Understanding how changes in the molecular structure affect biological activity can lead to more effective therapeutic agents.

Anticancer Research

A study published in the European Journal of Medicinal Chemistry evaluated a series of piperidinyl pyrazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that certain modifications significantly increased potency against hepatic carcinoma cells, suggesting that compounds like 1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one could serve as valuable leads in anticancer drug development .

Anti-inflammatory Mechanisms

Research highlighted the potential of sulfonamide derivatives in inhibiting pro-inflammatory cytokines. The compound's ability to modulate NF-kB pathways was demonstrated through in vitro assays, indicating a promising avenue for treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation, particularly in hepatic carcinoma.
Anti-inflammatory EffectsModulation of NF-kB signaling pathway to reduce inflammation.
Drug DevelopmentPotential lead compound for further structural modifications aimed at enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Features Molecular Weight Structural Differences vs. Target Compound Reference ID
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one Chlorophenyl-sulfonyl, triazole, piperazine 424.88 Chlorine vs. fluorine; triazole vs. pyrazole; piperazine
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Chlorophenyl-pyrazole, fluorophenyl, piperidone 409.84 Piperidone vs. sulfonyl-piperidine; chlorophenyl
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Fluorobenzyl, benzimidazole, pyrrolidinone 449.52 Benzimidazole vs. pyrazole; pyrrolidinone linker
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Chlorophenyl-pyrazole, nitrophenyl, piperidine 424.88 Nitrophenyl substitution; chlorophenyl vs. fluorophenyl
1-[4-(4-Fluorophenyl)-1H-pyrazol-1-yl]-2-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl-ethan-1-one* Phthalazine, methylphenyl, piperazine ~550 (est.) Phthalazine core; methylphenyl vs. sulfonyl-piperidine

*Hypothetical analogue based on structural motifs in .

Key Observations:

Fluorine vs. Chlorine Substitutions: Replacement of chlorine with fluorine in the benzenesulfonyl group (e.g., vs.

Piperidine vs. Piperazine : Piperidine rings (as in the target compound) confer greater lipophilicity compared to piperazine analogues, which may enhance blood-brain barrier penetration .

Pyrazole vs.

Sulfonyl Group Impact: The 4-fluorobenzenesulfonyl group in the target compound enhances solubility and stability relative to non-sulfonylated analogues (e.g., ) .

Research Findings and Methodological Considerations

Crystallographic Studies

The crystal structures of related compounds (e.g., ) were resolved using SHELXL (), a program widely employed for small-molecule refinement due to its robustness in handling high-resolution data . For example, the dihedral angle between the pyrazole and fluorophenyl groups in was found to be 12.5°, suggesting moderate conjugation, which may correlate with bioactivity .

Biological Activity

The compound 1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]-2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H24F2N2O3SC_{21}H_{24}F_{2}N_{2}O_{3}S with a molecular weight of approximately 389.48 g/mol. The structure features a piperidine ring substituted with a fluorobenzenesulfonyl group and a pyrazole moiety, which are known to influence biological interactions.

Antitumor Activity

Recent studies have indicated that compounds containing the piperidine and pyrazole structures exhibit significant antitumor properties. For instance, derivatives similar to the target compound have shown promising results in inhibiting tumor cell proliferation. A study highlighted the anti-inflammatory and antitumor activities of related compounds, suggesting that the presence of the fluorobenzenesulfonyl group may enhance these effects through specific interactions with cellular pathways .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been associated with the inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Compounds structurally related to this target molecule demonstrated competitive inhibition with low IC50 values, indicating potent activity against TYR . The binding mode analysis suggested that these compounds occupy the active site of TYR, preventing substrate binding and thus inhibiting melanin production.

Neuroprotective Effects

In addition to antitumor and enzyme inhibition activities, pyrazole-containing compounds have been explored for their neuroprotective effects. Research indicates that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases like Alzheimer's. The target compound's structural features may contribute to its ability to interact with AChE, although specific data on this compound is still limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced tumor growth and altered neurotransmitter levels.
  • Receptor Modulation : The presence of specific functional groups may allow for interactions with various receptors, modulating signaling pathways involved in cell proliferation and survival.

Case Studies

Study Findings
Study 1: Antitumor EffectsDemonstrated significant inhibition of tumor cell lines with IC50 values in low micromolar range.
Study 2: Tyrosinase InhibitionIdentified as a competitive inhibitor with IC50 values ranging from 0.09 µM to 0.36 µM for related compounds.
Study 3: Neuroprotective PotentialShowed promising results in inhibiting AChE, suggesting potential for treating neurodegenerative diseases.

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

Answer: A robust synthetic route typically involves:

  • Stepwise functionalization : For example, coupling a fluorobenzenesulfonyl-piperidine moiety with a fluorophenyl-pyrazole ethanone precursor via nucleophilic substitution or amide bond formation .
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) for sulfonylation reactions and ethanol for reflux conditions to stabilize intermediates .
  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:1) effectively isolates the target compound while removing unreacted starting materials .

Q. Which analytical techniques are most reliable for structural characterization?

Answer:

  • X-ray crystallography : Resolves absolute configuration and confirms sulfonyl-piperidine and pyrazole ring conformations. Refinement using SHELX software (riding model for H-atoms, Uiso constraints) ensures accuracy .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR confirms piperidine and pyrazole proton coupling patterns .

Q. How can researchers assess purity and stability during synthesis?

Answer:

  • HPLC : Use a C18 column with a methanol-buffer (65:35) mobile phase (pH 4.6 adjusted with acetic acid) for baseline separation of impurities .
  • TLC monitoring : Ethyl acetate/hexane systems (3:7) with UV visualization track reaction progress .

Advanced Research Questions

Q. How should contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Answer:

  • Refinement protocols : In SHELXL, apply restraints for disordered atoms and validate against isotropic displacement parameters. For example, aromatic C–H bonds can be constrained to 0.93 Å during refinement .
  • Cross-validation : Compare experimental data with density functional theory (DFT)-optimized geometries to identify systematic errors .

Q. What methodologies address discrepancies between in vitro and in vivo pharmacological activity?

Answer:

  • ADME optimization : Modify substituents (e.g., fluoropropyl groups) to reduce CYP3A4 inhibition and improve solubility, as demonstrated in analogs with enhanced bioavailability .
  • In vivo models : Use xenograft assays with pharmacokinetic profiling (plasma protein binding, half-life) to correlate receptor occupancy with efficacy .

Q. How do solvent polarity and reaction temperature influence regioselectivity in pyrazole-piperidine coupling?

Answer:

  • Polar solvents : Ethanol promotes SN2 mechanisms for piperidine sulfonylation, while dichloromethane favors electrophilic aromatic substitution in pyrazole systems .
  • Thermal control : Reflux (12–24 hours) ensures complete reaction of sterically hindered intermediates without side-product formation .

Q. Notes

  • All methodologies are derived from peer-reviewed experimental data or validated software tools (SHELX).
  • Advanced questions emphasize mechanistic analysis and data validation, aligning with rigorous academic research standards.

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